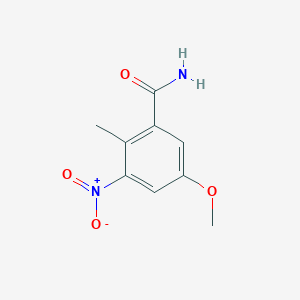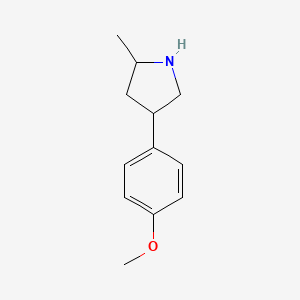
4-(4-Methoxyphenyl)-2-methylpyrrolidine
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-2-methylpyrrolidine, also known as Mephenoxalone, is a chemical compound that belongs to the pyrrolidine class of drugs. It is commonly used in scientific research for its potential therapeutic effects on the central nervous system.
Applications De Recherche Scientifique
Pharmacological Profiles
4-(4-Methoxyphenyl)-2-methylpyrrolidine and its derivatives have been explored in pharmacology, particularly as 5-HT2A receptor antagonists. A study by Ogawa et al. (2002) examined (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), an active form of a novel 5-HT(2A) receptor antagonist. This compound demonstrated potent inhibition of platelet aggregation induced by serotonin, suggesting potential applications in cardiovascular health (Ogawa et al., 2002).
Synthesis Applications
The compound's derivatives are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility in creating various medicinal intermediates (Singh & Umemoto, 2011).
Biochemical Synthesis
Ma et al. (2020) developed a concise method for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, key intermediates for tropane alkaloids. This synthesis highlights the compound's relevance in producing complex organic molecules (Ma et al., 2020).
Chemical Transformations
Research by Voskressensky et al. (2014) explored the transformation of tetrahydro-pyrrolobenzodiazepines with 4-phenyl-, p-methoxyphenyl-, and thienylpyrrolo[1,2-a][1,4]benzo-diazepines. This study demonstrates the compound's role in chemical transformations to create substituted pyrroles (Voskressensky et al., 2014).
Treatment of Pancreatitis
Ogawa et al. (2005) investigated the effects of R-102444 and its metabolite R-96544 on acute and chronic pancreatitis. These compounds, as selective 5-HT2A receptor antagonists, showed potential in inhibiting the progression of pancreatitis (Ogawa et al., 2005).
Chemical Analysis
Smirnov et al. (1970) studied the aminomethylation of 2-(4′-methoxyphenyl)- and 2-(4′-hydroxyphenyl)-3-hydroxypyridines, contributing to the analytical understanding of related compounds (Smirnov et al., 1970).
Photodynamic Therapy
Uslan and Sesalan (2013) prepared silicon phthalocyanines with pyrrolidine moieties, investigating their binding to DNA and potential as DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).
Cancer Research
Gupton et al. (1999) examined pyrrole derivatives for their cytotoxicity against leukemias and lymphomas, showcasing the potential of 4-(4-Methoxyphenyl)-2-methylpyrrolidine derivatives in cancer research (Gupton et al., 1999).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(8-13-9)10-3-5-12(14-2)6-4-10/h3-6,9,11,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGZCXWSVLIGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
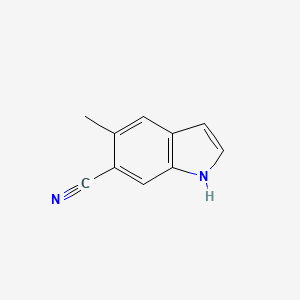
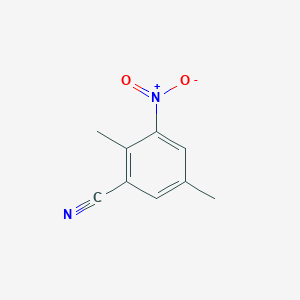
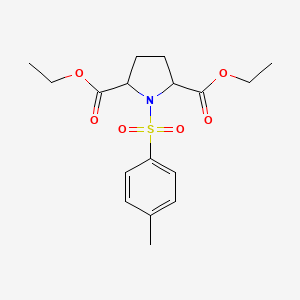
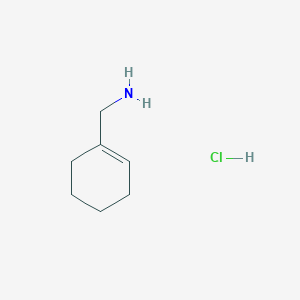
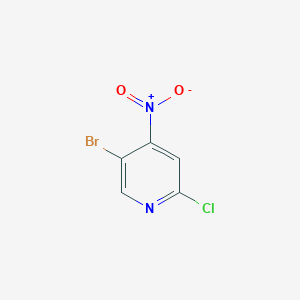
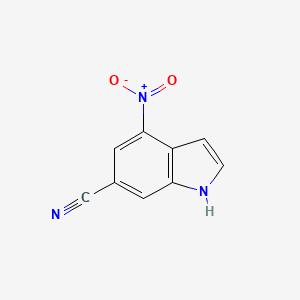
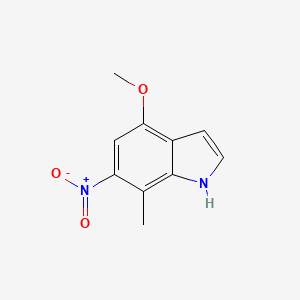
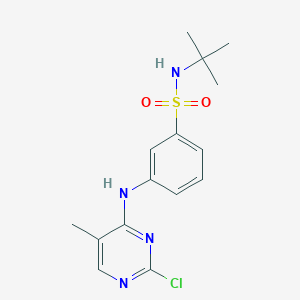
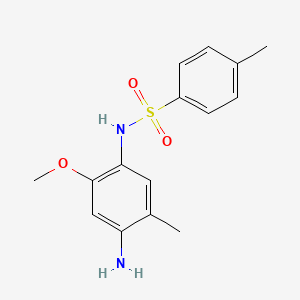
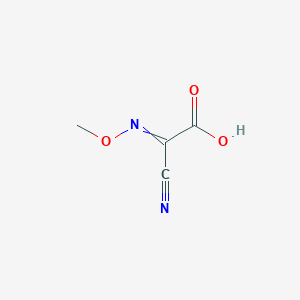
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
